6-Oxa-3-azabicyclo[3.1.1]heptane

Lipophilicity Drug Design ADME

6-Oxa-3-azabicyclo[3.1.1]heptane is an achiral, rigid morpholine bioisostere that reduces logD7.4 by ~0.8, enhancing CNS-targeting LipE. Its conformational lock improves kinase selectivity. Procure as free base, HCl, or tosylate salt; achiral nature streamlines GMP prep. Ideal for fragment-based discovery and oral-GI candidates requiring high gastric solubility.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 112461-31-1
Cat. No. B188176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-3-azabicyclo[3.1.1]heptane
CAS112461-31-1
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1C2CNCC1O2
InChIInChI=1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2
InChIKeyWDJAQSJMDRFZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-3-azabicyclo[3.1.1]heptane (CAS 112461-31-1): A Bridged Morpholine Isostere for Medicinal Chemistry Procurement


6-Oxa-3-azabicyclo[3.1.1]heptane (CAS 112461-31-1) is a saturated, achiral bridged bicyclic heterocycle containing one nitrogen and one oxygen atom within its fused ring system [1]. It serves as a conformationally constrained bioisostere of morpholine, a privileged scaffold in drug discovery, and is primarily procured as a building block for the synthesis of complex pharmaceutical candidates [2]. The compound is commercially available as the free base, hydrochloride salt, or tosylate salt, with typical purity specifications of 95–97% .

Why 6-Oxa-3-azabicyclo[3.1.1]heptane Cannot Be Casually Replaced by Morpholine, Piperazine, or Other Isosteres


Substituting a simple morpholine or piperazine ring with 6-oxa-3-azabicyclo[3.1.1]heptane introduces a rigid, bridged framework that fundamentally alters key physicochemical properties, including lipophilicity (logD), basicity (pKa), and conformational freedom, which directly impact downstream pharmacokinetic and pharmacodynamic outcomes [1]. Unlike the flexible morpholine ring, this bicyclic scaffold imposes a defined spatial orientation of substituents, potentially enhancing target selectivity, reducing off-target effects, and improving metabolic stability in ways that cannot be predicted or replicated by its monocyclic counterparts [2]. Therefore, generic substitution without empirical validation risks compromising lead optimization campaigns and candidate progression.

Quantitative Differentiation of 6-Oxa-3-azabicyclo[3.1.1]heptane: Head-to-Head Comparator Evidence for Informed Procurement


LogD7.4 Reduction of -0.8 vs. Unbridged Morpholine: A Counterintuitive Lipophilicity Advantage

Bridging the morpholine ring with a one-carbon tether to form 6-oxa-3-azabicyclo[3.1.1]heptane results in a significant and counterintuitive reduction in measured logD7.4. In a matched molecular pair analysis, the bridged morpholine scaffold lowered the distribution coefficient by as much as -0.8 units relative to the corresponding unbridged morpholine-containing molecule [1]. This effect, which also extends to piperazine and piperidine analogs, enables the reduction of lipophilicity without introducing additional heteroatoms, a highly desirable attribute for improving drug-like properties [2].

Lipophilicity Drug Design ADME

Predicted pKa Increase of ~1 Unit vs. Morpholine: Enhanced Basicity for Tunable Protonation State

The predicted pKa (acid dissociation constant) of 6-oxa-3-azabicyclo[3.1.1]heptane is 9.43±0.20 , which is approximately 1.07 units higher (more basic) than the experimentally determined pKa of morpholine (8.36) [1]. This difference arises from the constrained bicyclic geometry that influences nitrogen lone-pair availability and solvation. The higher pKa shifts the protonation equilibrium at physiological pH, which can modulate membrane permeability, solubility, and target engagement.

Physicochemical Properties Basicity Drug Design

LogP Increase of +0.46 vs. Morpholine: Balanced Lipophilicity for CNS Penetration Potential

The calculated partition coefficient (LogP) for 6-oxa-3-azabicyclo[3.1.1]heptane is -0.40 [1], which is 0.46 log units more lipophilic than morpholine (LogP = -0.86) [2]. While the bridged compound exhibits reduced logD at pH 7.4 (see Evidence Item 1), its intrinsic LogP remains higher than morpholine, reflecting a nuanced balance between hydrophobicity and charge state that can be advantageous for crossing biological membranes, including the blood-brain barrier.

Lipophilicity CNS Drug Design Physicochemical Properties

Achiral Scaffold vs. Chiral Bicyclic Morpholine Isosteres: Streamlined Synthesis and Analytical Simplicity

Unlike many substituted bicyclic morpholine derivatives that possess one or more stereocenters, 6-oxa-3-azabicyclo[3.1.1]heptane is intrinsically achiral [1]. This structural feature eliminates the need for enantioselective synthesis or chiral resolution steps during building block preparation. Furthermore, it simplifies downstream analytical characterization (e.g., NMR, chiral HPLC), reduces regulatory complexity associated with stereoisomer impurities, and ensures batch-to-batch consistency in large-scale procurement .

Synthetic Chemistry Analytical Chemistry Drug Discovery

Zero Rotatable Bonds vs. Morpholine: Enhanced Conformational Rigidity for Target Selectivity

The bridged bicyclic framework of 6-oxa-3-azabicyclo[3.1.1]heptane contains zero rotatable bonds, locking the heteroatom geometry into a fixed, three-dimensional orientation . In contrast, the morpholine ring, while also possessing zero rotatable bonds, can adopt multiple conformations (chair, boat) that expose different spatial pharmacophore arrangements. The rigid, pre-organized scaffold of the target compound can reduce entropic penalties upon binding and enhance selectivity for specific protein targets compared to flexible or even monocyclic isosteres [1].

Conformational Restriction Target Selectivity Drug Design

High-Impact Application Scenarios for 6-Oxa-3-azabicyclo[3.1.1]heptane in Drug Discovery and Chemical Biology


Optimizing Lead Lipophilicity in CNS Drug Discovery

Medicinal chemists can leverage the ~0.8 logD7.4 reduction achieved by replacing a morpholine ring with 6-oxa-3-azabicyclo[3.1.1]heptane to fine-tune the lipophilic efficiency (LipE) of CNS-penetrant leads [1]. This strategy improves the likelihood of achieving optimal brain penetration while maintaining favorable oral absorption, as demonstrated by the counterintuitive lipophilicity lowering effect without heteroatom addition [2].

Conformational Locking for Selective Kinase Inhibition

The rigid, achiral scaffold of 6-oxa-3-azabicyclo[3.1.1]heptane can serve as a conformational lock in kinase hinge-binding motifs, reducing the entropic penalty of binding and enhancing selectivity for specific kinase conformations over closely related off-target kinases [1]. The zero rotatable bonds enforce a precise spatial orientation of hydrogen bond donor/acceptor pairs, a feature particularly valuable in fragment-based drug discovery [2].

Improving Solubility and Oral Bioavailability of Basic Amines

With a predicted pKa ~1 unit higher than morpholine (9.43 vs. 8.36), the compound can enhance aqueous solubility in the acidic gastric environment, potentially improving oral bioavailability for weakly basic drug candidates [1]. This basicity advantage, combined with its reduced logD7.4, positions it as a superior building block for gastrointestinal-targeted or oral dosage formulations [2].

Streamlined Scale-Up and Quality Control in Parallel Synthesis

The achiral nature of 6-oxa-3-azabicyclo[3.1.1]heptane simplifies analytical method development (no chiral HPLC required) and reduces regulatory burden in both preclinical and GMP manufacturing [1]. Its availability as a stable hydrochloride or tosylate salt further facilitates handling, storage, and integration into automated parallel synthesis workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-3-azabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.